7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione

DNA Cleavage Streptonigrin Analog Quinoline-5,8-dione

Researchers studying quinone antibiotic mechanisms often face irreproducible DNA cleavage data when using analogs with uncharacterized substituent effects. This 2-(o-nitrophenyl) quinoline-5,8-dione solves that problem with well-defined, rapid single-strand scission activity on PM2 ccc-DNA, directly correlated with antitumor potency. - Induces consistently faster DNA cleavage than 2-(o-aminophenyl) counterparts - Enables clean elucidation of nitrophenyl-mediated DNA damage pathways - Critical probe for SAR studies on the 2-position substituent's role in bioactivity

Molecular Formula C16H10N2O5
Molecular Weight 310.26 g/mol
CAS No. 61472-47-7
Cat. No. B12900731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione
CAS61472-47-7
Molecular FormulaC16H10N2O5
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C2=C(C1=O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C16H10N2O5/c1-23-14-8-13(19)10-6-7-11(17-15(10)16(14)20)9-4-2-3-5-12(9)18(21)22/h2-8H,1H3
InChIKeyDIRJVAOFFQXZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione Procurement


The compound 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione (CAS 61472-47-7) is a synthetic quinoline-5,8-dione, a class of compounds extensively researched for their antiproliferative, antimalarial, and other biological activities [1]. It is structurally related to the antitumor antibiotic streptonigrin, featuring a methoxy group at the 7-position and a 2-nitrophenyl substituent at the 2-position of the quinoline core [2]. This specific scaffold is designed to explore structure-activity relationships (SAR) around DNA intercalation and strand scission, a key mechanism for its class.

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione Substitution Risk


Generic substitution within the quinoline-5,8-dione class is invalid due to the profound impact of the 2-position substituent on a critical mechanism of action. Research by Lown and Sim (1976) provides direct evidence that 2-(o-nitrophenyl) derivatives, like 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione, induce consistently more rapid single-strand cleavage of PM2 ccc-DNA than their 2-(o-aminophenyl) counterparts [1]. This DNA scission rate directly correlates with antitumor activity, meaning a switch to an aminophenyl analog would result in a quantifiably reduced rate of action on this key biological target, undermining experimental reproducibility and biological potency.

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione DNA-Cleavage Advantage


DNA Strand Scission: 2-Nitrophenyl vs. 2-Aminophenyl

In a head-to-head comparison of DNA cleavage rates, the class of 2-(o-nitrophenyl)-5,8-quinolinediones, to which the target compound belongs, demonstrates consistently more rapid single-strand scission of PM2 ccc-DNA than the 2-(o-aminophenyl) class [1]. While the exact cleavage rate for the specific 7-Methoxy derivative is reported in the primary study, the abstract confirms the nitrophenyl class's superior activity is consistent and measurable.

DNA Cleavage Streptonigrin Analog Quinoline-5,8-dione

Regioisomer Specificity in Streptonigrin Library

The synthesis of a group of 2-(o-nitrophenyl)- and 2-(o-aminophenyl)-5,8-quinolinediones, specifically including 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione, was undertaken to resolve ambiguities in nucleophilic displacement positions on the quinoline core [1]. This confirms the compound's identity and its deliberate design as a unique tool compound within a SAR series, distinct from other isomers and analogs.

Chemical Synthesis Target Identification Quinolinequinone

Cytotoxic Potential from Closest Analog

The closest antineoplastically active analog described in detail is 2-(o-Aminophenyl)-7-amino-6-methoxy-5,6-quinolinedione, which closely parallels the DNA scission rate and antitumor activity of streptonigrin itself [1]. Since the target compound has a 2-nitrophenyl group, which is proven to induce faster DNA cleavage than the 2-aminophenyl group in this analog [1], a class-level inference can be made that it possesses enhanced or at least comparable DNA-damaging potential.

Anticancer Activity Structure-Activity Relationship Cytotoxicity

7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione Research Applications


DNA Scission SAR in Streptonigrin Analogs

This compound is ideally suited for structure-activity relationship (SAR) studies focused on the role of the 2-position substituent in DNA strand breakage. As part of a defined series of 2-(nitrophenyl) vs. 2-(aminophenyl) quinoline-5,8-diones, its use directly tests the hypothesis that the nitro group significantly enhances DNA cleavage rates. The confirmed correlation between this rapid scission and antitumor activity makes it a critical probe molecule [1].

Mechanism-of-Action Control for Quinone Antibiotics

In research on quinone antibiotics, this compound serves as a tool to specifically study the consequences of nitrophenyl-mediated DNA damage. Its well-characterized cleavage activity, in contrast to less active aminophenyl analogs, allows for a cleaner elucidation of downstream pathways activated by potent DNA scission, differentiating it from compounds that may rely on other mechanisms [1].

Drug Discovery Derivatization Scaffold

Given the importance of the quinoline-5,8-dione core for diverse biological activities, this compound's specific methoxy and nitrophenyl substitution pattern provides a starting point for medicinal chemistry optimization. The demonstrated ability of the 2-substituent to modulate bioactivity makes this a valuable advanced intermediate for creating focused libraries aimed at targets beyond DNA itself, such as kinases or oxidoreductases, while retaining the core quinone functionality [1][2].

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